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Glycidyl Stearate-d5

Cat. No.: B585306
CAS No.: 1346598-19-3
M. Wt: 345.579
InChI Key: OUQGOXCIUOCDNN-UITAJUKKSA-N
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Description

Fundamental Principles of Stable Isotope Labeling in Analytical Chemistry

Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. symeres.comwikipedia.org This process creates a "labeled" compound that is chemically identical to its unlabeled counterpart but possesses a higher mass. wikipedia.org This mass difference is the key to its utility in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). symeres.comwikipedia.org

In mass spectrometry, the labeled compound and its native analogue will have different mass-to-charge ratios (m/z), allowing them to be distinguished and quantified separately, even if they co-elute during chromatographic separation. symeres.comnih.gov This is particularly valuable for quantitative analysis, where the labeled compound can be used as an internal standard. By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response will affect both the analyte and the standard equally. This allows for the calculation of a precise and accurate concentration of the unlabeled analyte. caymanchem.com

Overview of Glycidyl (B131873) Esters as Targets in Chemical Analysis

Glycidyl esters (GEs) are process contaminants that can form during the high-temperature refining of edible oils and fats. sgs.comeurofins.demerieuxnutrisciences.com These compounds are esters of fatty acids and glycidol (B123203). nih.gov The presence of GEs in food products, especially in refined vegetable oils, infant formula, and bakery products, has raised food safety concerns. merieuxnutrisciences.comanalis.com.mypharmaffiliates.com Consequently, the development of reliable and sensitive analytical methods for the detection and quantification of GEs in various food matrices is of significant importance. analis.com.myilsi.eu

The analysis of GEs is complex due to the variety of fatty acids that can be esterified to glycidol. eurofins.de Analytical approaches are broadly categorized into indirect and direct methods. ilsi.eu Indirect methods, which are more established for routine analysis, involve the conversion of GEs to a common derivative, which is then quantified. analis.com.myrestek.com Direct methods aim to measure the intact GEs, often using techniques like liquid chromatography-mass spectrometry (LC-MS). analis.com.myilsi.eu

Significance of Glycidyl Stearate-d5 as a Tracer and Internal Standard in Research

This compound is the deuterated form of Glycidyl Stearate (B1226849), where five hydrogen atoms have been replaced by deuterium atoms. caymanchem.comchemsrc.com Specifically, it is (oxiran-2-yl-d3)methyl-d2 stearate. caymanchem.comcaymanchem.com This isotopic labeling makes it an ideal internal standard for the quantification of Glycidyl Stearate and other related GEs in analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comtandfonline.com

When used as an internal standard, a known quantity of this compound is added to a sample at the beginning of the analytical procedure. tandfonline.com Because it behaves chemically and physically in a nearly identical manner to the non-labeled Glycidyl Stearate, it compensates for any loss of analyte during sample extraction, cleanup, and derivatization, as well as for variations in instrument injection volume and ionization efficiency. caymanchem.com The quantification is then based on the ratio of the signal from the native analyte to the signal from the deuterated internal standard. tandfonline.comaocs.org This isotope dilution mass spectrometry (IDMS) approach is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. caymanchem.com

The use of this compound is crucial for obtaining reliable data on the occurrence of GEs in foodstuffs, which in turn informs risk assessment and regulatory actions. eurofins.de For instance, it is utilized in standardized methods for the analysis of GEs in edible oils and fats. aocs.org

Chemical and Physical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Chemical Formula C₂₁H₃₅D₅O₃ caymanchem.comcaymanchem.com
Molecular Weight 345.6 g/mol caymanchem.comcaymanchem.com
CAS Number 1346598-19-3 caymanchem.comchemsrc.com
Appearance White to off-white solid pharmaffiliates.com
Melting Point 52-54 °C chemsrc.com
Solubility Soluble in chloroform (B151607) and methanol (B129727) caymanchem.comcaymanchem.com
Purity ≥98% caymanchem.com
Deuterium Incorporation ≥99% deuterated forms (d1-d5) caymanchem.comcaymanchem.com

Synthesis and Manufacturing

The synthesis of this compound involves the esterification of stearic acid with deuterated glycidol. The direct chemical synthesis of the unlabeled Glycidyl Stearate is typically achieved through the acid- or base-catalyzed esterification of stearic acid with glycidol. For the deuterated analogue, a similar principle is applied, using a deuterated starting material. The introduction of deuterium atoms is a key step, which can be achieved through various synthetic routes. symeres.com

Analytical Applications and Research Findings

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of glycidyl esters in various matrices, most notably in edible oils and food products. caymanchem.comtandfonline.com Research studies have consistently demonstrated the necessity of using a deuterated internal standard to correct for matrix effects and procedural losses, thereby ensuring the reliability of the analytical results. tandfonline.comeuropa.eu

In a typical GC-MS based indirect method, GEs are converted to 3-monochloropropane-1,2-diol (3-MCPD) or another derivative. tandfonline.comeuropa.eu this compound is used to generate the corresponding deuterated derivative, allowing for accurate quantification by comparing the peak areas of the analyte and the internal standard. tandfonline.com For example, in some methods, the characteristic ions monitored for quantification are m/z 147 for the derivative of the analyte and m/z 150 for the derivative of the deuterated internal standard. tandfonline.comaocs.org

Direct analysis methods using LC-MS also benefit from the use of deuterated internal standards like this compound to improve the accuracy of quantification of intact glycidyl esters. nih.gov

Properties

CAS No.

1346598-19-3

Molecular Formula

C21H40O3

Molecular Weight

345.579

IUPAC Name

[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i18D2,19D2,20D

InChI Key

OUQGOXCIUOCDNN-UITAJUKKSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Synonyms

Octadecanoic Acid 2-Oxiranylmethyl-d5 Ester;  Stearic Acid 2,3-Epoxypropyl-d5 Ester;  Glycidyl Octadecanoate-d5;  NSC 404228-d5;  Stearic Acid Glycidyl-d5 Ester; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Glycidyl Stearate D5

Methodologies for Deuterium (B1214612) Incorporation into Glycidyl (B131873) Esters

The introduction of deuterium into glycidyl esters can be strategically achieved by utilizing deuterated precursors in the synthesis. For Glycidyl Stearate-d5, the deuterium atoms are located on the glycidyl group, as indicated by its IUPAC name: [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate. larodan.comhoelzel-biotech.comlgcstandards.com This points to the use of a deuterated three-carbon epoxide-containing synthon.

The primary methodologies for deuterium incorporation to synthesize this compound involve:

Use of Deuterated Epichlorohydrin (B41342): A common and efficient route to introduce deuterium into the glycidyl group is through the use of deuterated epichlorohydrin (epichlorohydrin-d5). medchemexpress.comchemsrc.comgoogleapis.com Epichlorohydrin is a versatile precursor for the synthesis of glycidyl ethers and esters. The synthesis of deuterated epichlorohydrin itself can be accomplished through various established methods, potentially starting from deuterated glycerol (B35011) or by employing hydrogen-deuterium exchange reactions on suitable precursors. vulcanchem.com

Reaction with Deuterated Glycidol (B123203): Direct esterification with deuterated glycidol (glycidol-d5) is another viable pathway. Deuterated glycidol can be synthesized from deuterated epichlorohydrin.

Deuteration of the Fatty Acid Chain: While not the case for this compound where the label is on the glycidyl part, it is worth noting that deuterium can also be incorporated into the fatty acid chain. isotope.commedchemexpress.comcaymanchem.comscbt.comsigmaaldrich.com This is typically achieved by starting with a deuterated fatty acid, such as stearic acid-d35, and reacting it with a non-deuterated glycidol source. isotope.comcaymanchem.comscbt.comsigmaaldrich.com This approach is used to create different isotopologues for various research purposes. acs.orgnih.gov

For the specific synthesis of this compound, the focus remains on the deuteration of the C3 glycidyl backbone.

Synthetic Pathways and Yield Optimization for this compound

The synthesis of this compound is typically achieved through the esterification of stearic acid with a deuterated glycidyl source. A plausible and widely utilized synthetic route involves the reaction of stearic acid with epichlorohydrin-d5 (B137625) in the presence of a base or a phase-transfer catalyst.

A representative synthetic pathway can be described as follows:

Reaction of Stearic Acid with Epichlorohydrin-d5: Stearic acid is reacted with epichlorohydrin-d5. This reaction can be catalyzed by a base, which deprotonates the carboxylic acid to form a stearate (B1226849) anion. The stearate anion then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin-d5. To facilitate the reaction between the fatty acid salt (soluble in organic phases) and the base (often in an aqueous phase), a phase-transfer catalyst can be employed.

Ring-Opening and Ester Formation: The nucleophilic attack leads to the opening of the epoxide ring and the formation of an intermediate, which upon intramolecular cyclization yields this compound.

Yield Optimization:

Optimizing the yield of this compound synthesis involves controlling several reaction parameters:

Molar Ratio of Reactants: An excess of one reactant, typically the more volatile or easily separable one (e.g., epichlorohydrin-d5), may be used to drive the reaction to completion.

Catalyst Selection and Concentration: The choice of base or phase-transfer catalyst and its concentration can significantly impact the reaction rate and yield.

Temperature and Reaction Time: The reaction is typically carried out at elevated temperatures to increase the rate of reaction. The optimal temperature and reaction time need to be determined empirically to maximize the yield while minimizing the formation of by-products.

Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction.

Purification: After the reaction, the product needs to be purified to remove unreacted starting materials, catalyst, and any by-products. This is often achieved through techniques like column chromatography. researchgate.net

ParameterTypical ConditionPurpose in Yield Optimization
Reactants Stearic Acid, Epichlorohydrin-d5Key building blocks for the target molecule.
Catalyst Base (e.g., NaOH, KOH), Phase-Transfer CatalystTo facilitate the reaction and improve efficiency.
Solvent Aprotic organic solventTo dissolve reactants and facilitate the reaction.
Temperature Elevated (e.g., 60-100 °C)To increase the reaction rate.
Reaction Time Monitored (e.g., several hours)To ensure the reaction goes to completion.
Purification Column ChromatographyTo isolate the pure this compound.

Spectroscopic and Spectrometric Elucidation of Deuterium Position and Purity

The precise location of the deuterium atoms and the isotopic purity of this compound are critical for its use as an internal standard. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques employed for this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Verification

¹H NMR spectroscopy is a powerful tool for confirming the position of deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the glycidyl moiety of the non-labeled compound would be absent or significantly reduced in intensity. The IUPAC name, [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] octadecanoate, indicates that all five protons on the glycidyl group are replaced by deuterium. larodan.comhoelzel-biotech.comlgcstandards.com

The expected changes in the ¹H NMR spectrum are:

Disappearance of the Methylene Protons of the Ester Linkage: The signal for the -O-CH₂- group attached to the stearate, which would typically appear as a multiplet, will be absent due to the replacement of these two protons with deuterium.

Disappearance of the Epoxide Ring Protons: The signals for the protons on the oxirane ring (-CH-O-CH₂-) will also be absent.

The presence of the characteristic signals for the long alkyl chain of the stearate moiety would remain unchanged.

¹³C NMR spectroscopy can also be used for structural confirmation. The carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern in the proton-decoupled ¹³C NMR spectrum due to C-D coupling, and their signals may be broader and have lower intensity compared to the corresponding signals in the non-deuterated compound.

TechniqueExpected Observation for this compoundInformation Gained
¹H NMR Absence of signals from the glycidyl moiety protons.Confirms the position of deuterium labeling on the glycidyl group.
¹³C NMR Splitting and reduced intensity of signals for the glycidyl carbons.Provides further evidence of deuterium incorporation and structural integrity.

Mass Spectrometry for Isotopic Abundance Determination

Mass spectrometry is the definitive technique for determining the isotopic abundance and confirming the molecular weight of this compound. The molecular weight of this compound is approximately 345.57 g/mol , which is 5 mass units higher than the non-deuterated Glycidyl Stearate (molecular weight ~340.54 g/mol ). larodan.comscbt.com

In a mass spectrum, the molecular ion peak [M]⁺ or a protonated/adducted molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated compound. The isotopic purity can be assessed by examining the distribution of isotopic peaks around the main peak. A high isotopic purity would be indicated by a dominant peak at the expected m/z for the d5 species, with minimal contributions from d0 to d4 species. caymanchem.com

This compound is widely used as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of glycidyl esters in various samples. caymanchem.comd-nb.infotandfonline.comrestek.com In these methods, the sample is spiked with a known amount of this compound. The ratio of the signal from the analyte (non-deuterated Glycidyl Stearate) to the signal from the internal standard (this compound) is used for quantification, which corrects for variations in sample preparation and instrument response.

Analytical MethodApplication in CharacterizationKey Data Obtained
Mass Spectrometry (MS) Molecular weight confirmation and isotopic purity assessment.Molecular ion peak at m/z ~345.57; Isotopic distribution.
GC-MS / LC-MS/MS Use as an internal standard for quantification.Ratio of analyte to internal standard for accurate measurement.

Advanced Analytical Methodologies Employing Glycidyl Stearate D5 As an Internal Standard

Mass Spectrometry-Based Quantification Techniques

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the analysis of glycidyl (B131873) esters. The use of a stable isotope-labeled internal standard like Glycidyl Stearate-d5 is integral to these methods. analis.com.mynih.gov

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.gov This labeled compound, the internal standard, exhibits nearly identical chemical and physical properties to the native analyte. nih.gov this compound is an ideal internal standard for the quantification of Glycidyl Stearate (B1226849) and other glycidyl esters. medchemexpress.comlabchem.com.my

The fundamental principle of IDMS is that the native (unlabeled) analyte and the isotopically labeled internal standard behave identically during sample extraction, purification, derivatization, and ionization. nih.govnih.gov Therefore, any loss of analyte during the analytical procedure is mirrored by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signals of the analyte to the internal standard, an accurate quantification can be achieved, compensating for matrix effects and procedural inconsistencies. nih.gov This approach is often considered a reference method due to its high accuracy and precision. nih.gov

In the context of glycidyl ester analysis, a known quantity of this compound is added to the sample (e.g., an edible oil) at the beginning of the sample preparation process. researchgate.netnih.gov The ratio of the peak areas of the native glycidyl ester and this compound is then used to calculate the concentration of the native compound, often by referencing a calibration curve. canada.ca

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of glycidyl esters. researchgate.net These methods can be categorized as either direct or indirect. Indirect methods, which are more common, involve the conversion of glycidyl esters to a more volatile and stable derivative, such as 3-monochloropropanediol (3-MCPD) or 3-monobromopropanediol (3-MBPD), prior to GC-MS analysis. mdpi.combund.de

In a typical indirect GC-MS method, this compound is added to the oil sample as an internal standard. tandfonline.com The glycidyl esters in the sample are then converted to a derivative. For instance, in the presence of a chloride source under acidic conditions, glycidol (B123203) released from glycidyl esters reacts to form 3-MCPD. bund.de The resulting derivatives are then analyzed by GC-MS. The quantification is based on the ratio of the characteristic ions of the derivatized analyte to the derivatized this compound. tandfonline.com

For example, in one method, after derivatization with phenylboronic acid (PBA), the characteristic ions monitored for quantification might be m/z 147 for the 3-MCPD derivative and m/z 150 for the 3-MCPD-d5 derivative originating from the internal standard. tandfonline.com Qualifier ions are also monitored to ensure the identity of the compounds. tandfonline.com The use of this compound helps to correct for any inefficiencies or variations in the hydrolysis and derivatization steps. d-nb.info

Table 1: Example of GC-MS Method Parameters for Glycidyl Ester Analysis (Indirect Method)

ParameterValue
Internal Standard This compound
Derivatization Agent Phenylboronic Acid (PBA)
Quantification Ions m/z 147 (3-MCPD derivative), m/z 150 (3-MCPD-d5 derivative)
Qualifier Ions m/z 192 (3-MCPD derivative), m/z 197 (3-MCPD-d5 derivative)
Injection Mode Pulsed Splitless
Carrier Gas Helium
Ionization Mode Electron Impact (EI)
Data derived from a study on glycidyl fatty acid ester levels in camellia oil. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a direct approach for the analysis of intact glycidyl esters, avoiding the chemical conversion steps required in indirect GC-MS methods. researchgate.netovid-verband.de This direct analysis provides greater specificity and can provide information about the individual fatty acid esters of glycidol. ovid-verband.de

In LC-MS/MS methods, this compound is used as an internal standard for the quantification of various glycidyl esters, including glycidyl palmitate, oleate, linoleate, and linolenate, in addition to glycidyl stearate itself. researchgate.netnih.gov The method typically involves dissolving the oil sample in a suitable solvent, adding the deuterated internal standards, and purifying the sample using solid-phase extraction (SPE). nih.gov

The purified extract is then injected into the LC-MS/MS system. Detection is usually performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in the positive ion mode, with the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netnih.gov MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard. nih.gov The use of stable isotope dilution analysis (SIDA) with compounds like this compound is a key advantage of this approach, leading to lower detection limits and improved accuracy. researchgate.netnih.gov

Table 2: LC-MS/MS Method Parameters for Direct Glycidyl Ester Analysis

ParameterValue
Internal Standards Deuterium-labeled glycidyl esters (including this compound)
Sample Preparation Solid-Phase Extraction (SPE) on C18 and silica (B1680970) cartridges
LC Column C18 analytical column
Mobile Phase Methanol (B129727)/Isopropanol mixture
Ionization Technique Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
Detection Mode Multiple Reaction Monitoring (MRM)
Data from a study on the analysis of glycidyl fatty acid esters in oils. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography or supercritical fluid chromatography (SFC), provides highly accurate mass measurements, which allows for the confident identification of analytes without the need for reference standards in some cases. chromatographyonline.com When used in conjunction with an internal standard like this compound, HRMS offers a powerful tool for the quantitative analysis of glycidyl esters.

The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of target analyte ions from isobaric interferences, which can be a challenge in complex matrices like edible oils. ovid-verband.dechromatographyonline.com This enhanced specificity can lead to more accurate quantification. In the analysis of glycidyl esters, HRMS can be used to directly detect the intact ester forms. chromatographyonline.com The use of this compound as an internal standard in HRMS methods follows the same principles of isotope dilution, where the ratio of the high-resolution accurate mass signals of the analyte and the standard is used for quantification. tandfonline.com

Chromatographic Separation Techniques in Conjunction with Deuterated Standards

The choice of chromatographic technique and the optimization of its parameters are critical for the successful analysis of glycidyl esters using deuterated standards.

Gas Chromatography Column Chemistry and Parameter Optimization

In GC-MS analysis of glycidyl esters (typically via indirect methods), the selection of the gas chromatography column and the optimization of the temperature program are crucial for achieving good separation of the derivatized analytes from other matrix components. researchgate.netmdpi.com

A commonly used column for this application is a mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or TG-5MS). researchgate.netavivanalytical.com These columns provide good selectivity for the phenylboronate (B1261982) derivatives of 3-MCPD and related compounds. researchgate.net

The optimization of the GC oven temperature program is essential to ensure adequate separation of the analytes of interest and to minimize analysis time. mdpi.com A typical temperature program starts at a relatively low temperature to trap the analytes at the head of the column, followed by a ramp to a higher temperature to elute the compounds based on their volatility and interaction with the stationary phase. mdpi.com The carrier gas flow rate, often helium, is also optimized to achieve the best separation efficiency. researchgate.net The use of this compound as an internal standard is robust to variations in these parameters, as it co-elutes closely with the analyte of interest, ensuring that any chromatographic shifts affect both compounds similarly. restek.com

Table 3: Example of GC Column and Temperature Program for Glycidyl Ester Derivative Analysis

ParameterValue
Column Type DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 80°C (1 min), ramp at 10°C/min to 120°C (1 min hold), ramp at 3°C/min to 156°C, ramp at 36°C/min to 300°C (9 min hold)
Injector Temperature 250°C
Transfer Line Temperature 300°C
Data from a study on the determination of glycidyl esters in edible oils. mdpi.com

Liquid Chromatography Stationary Phases and Mobile Phase Gradients

The separation of glycidyl esters, including glycidyl stearate, is effectively achieved using liquid chromatography (LC), often coupled with tandem mass spectrometry (LC-MS/MS). The choice of stationary and mobile phases is critical for optimal chromatographic performance.

Stationary Phases:

A common choice for the analytical column is a C18 stationary phase. nih.govresearchgate.netmdpi.com For instance, an Agilent Pursuit XRs C18 column (2.0 × 150 mm, 3.0 μm particle size) has been successfully used. nih.gov Another study utilized a BEH C18 column (2.1 × 100 mm, 1.7 µm) for the complete separation of five GE species. researchgate.netmdpi.com

Mobile Phase Gradients:

Gradient elution is typically employed to separate the various glycidyl ester species within a reasonable timeframe. The mobile phases usually consist of a mixture of organic solvents and aqueous solutions with additives to enhance ionization.

One validated method uses a binary mobile phase system:

Phase A: A mixture of 2 mM ammonium (B1175870) formate (B1220265) and 0.05% formic acid in methanol/water (75/25, v/v). nih.govjfda-online.com

Phase B: Isopropanol (IPA) with 2 mM ammonium formate and 0.05% formic acid. nih.govjfda-online.com

The gradient program can be optimized for the specific analytes and matrix. For example, a program might start with 100% A, then ramp to include increasing proportions of phase B to elute the more nonpolar GEs. nih.govjfda-online.com

Another approach involves a mobile phase consisting of 85% and 2.5% methanol aqueous solutions for gradient elution on a C18 column, achieving separation of five GE species within 20 minutes. researchgate.netmdpi.com A different gradient system utilized methanol/water (92:8, v:v) with 0.05% formic acid and 1.0 mmol/L ammonium formate as mobile phase A, and isopropanol/water (98:2, v:v) with the same additives as mobile phase B. semanticscholar.org

The table below summarizes various mobile phase compositions and gradients used in the analysis of glycidyl esters.

Table 1: Examples of Mobile Phase Gradients for Glycidyl Ester Analysis

Mobile Phase A Mobile Phase B Gradient Program Example Reference
2 mM ammonium formate and 0.05% formic acid in methanol/water (75/25, v/v) Isopropanol with 2 mM ammonium formate and 0.05% formic acid Start at 100% A, with a flow rate of 0.2 mL/min for the first 2 minutes, then a gradient to 75% A/25% B at 2.1 min, holding until 15 min, followed by further ramps. jfda-online.com nih.govjfda-online.com
85% Methanol in water 2.5% Methanol in water A 20-minute gradient program was developed to separate five GE species. researchgate.netmdpi.com researchgate.netmdpi.com
Methanol/water (92:8, v:v) with 0.05% formic acid and 1.0 mmol/L ammonium formate Isopropanol/water (98:2, v:v) with 0.05% formic acid and 1.0 mmol/L ammonium formate Started at 100% A for 2 min, linear ramp to 75% A at 8 min, then to 30% at 15 min, and further reduction. semanticscholar.org semanticscholar.org

Multi-Dimensional Chromatography for Complex Matrix Analysis

For particularly complex matrices, such as lipid-rich foods, multi-dimensional chromatography can be employed to enhance separation and reduce matrix interference. This technique separates glycidyl ester isomers from co-eluting compounds like 3-monochloropropanediol (3-MCPD) esters, which are common contaminants in these samples. While specific applications detailing the use of this compound in multi-dimensional setups were not prevalent in the provided search results, the principle of using an internal standard remains the same: to correct for analyte loss during the multiple separation steps.

Indirect methods, often involving gas chromatography-mass spectrometry (GC-MS), are also widely used. tandfonline.com In these methods, the glycidyl esters are first converted to a more volatile derivative, such as 3-monobromo-1,2-propanediol (3-MBPD), before analysis. mdpi.com this compound is used as an internal standard in these procedures as well, to account for variations in the derivatization and extraction steps. mdpi.com

Validation Parameters for Analytical Methods Utilizing this compound

Method validation is essential to ensure the reliability of analytical results. When using this compound as an internal standard, several key parameters are assessed.

Calibration Curve Construction and Linearity Assessment

To quantify glycidyl esters, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the analyte concentration. tandfonline.com

Linearity: The linearity of the method is evaluated by analyzing a series of calibration standards at different concentrations. nih.gov A high correlation coefficient (R²) is indicative of good linearity. For instance, a study reported a correlation coefficient of >0.998 for glycidyl stearate. tandfonline.com Another method demonstrated linearity with coefficients of regression (R²) of ≥0.9999 over a concentration range of 5–80 μg/mL for several glycidyl ester species. researchgate.netmdpi.com In LC-MS procedures, calibrations are often linear over approximately two orders of magnitude before becoming non-linear at higher concentrations. researchgate.net

Calibration Points: Calibration curves are typically constructed using multiple concentration points. One method used at least six concentration levels ranging from 1 to 1000 ng/mL for GEs. nih.govjfda-online.com Another used seven concentration points from 0.1 to 50 μg/mL. nih.gov

Table 2: Linearity Data for Glycidyl Ester Analysis

Analyte Concentration Range Correlation Coefficient (R²) Reference
Glycidyl Stearate Not specified >0.998 tandfonline.com
Five GE Species 5–80 μg/mL ≥0.9999 researchgate.netmdpi.com
GEs 1–1000 ng/mL Generally >0.99 nih.govjfda-online.com

Determination of Method Detection Limits (MDL) and Quantification Limits (MQL)

The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. intertech24.plepa.gov The Method Quantification Limit (MQL), or Limit of Quantification (LOQ), is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

Determination: The LOQ is often determined as the concentration that yields a signal-to-noise ratio of 10, while the Limit of Detection (LOD) is determined at a signal-to-noise ratio of 3. mdpi.comtandfonline.com

Reported Values: One study reported an LOQ of 600 ng/g for glycidyl stearate, noting it was the highest among the tested GEs, likely due to lower ionization efficiency and matrix effects. Another method reported an LOQ of 0.6 μg glycidol equivalents/g of oil for each GE species. researchgate.netmdpi.com A direct analysis method using LC-MS/MS reported detection limits in the range of 1-3 µg/kg when using a 0.5 g oil sample. researchgate.net For GC-MS/MS analysis, an instrumental LOD of 0.02 mg/kg for glycidyl stearate has been achieved. restek.com

Table 3: Reported Detection and Quantification Limits for Glycidyl Esters

Analyte/Method LOD LOQ/MQL Reference
Glycidyl Stearate - 600 ng/g
GE species (as glycidol equivalents) - 0.6 µg/g oil researchgate.netmdpi.com
5 Glycidyl Esters (LC-MS/MS) - 70-150 µg/kg (10 mg sample) researchgate.net
5 Glycidyl Esters (LC-MS/MS) 1-3 µg/kg (0.5 g sample) - researchgate.net

Evaluation of Inter-day and Intra-day Precision and Accuracy

Precision refers to the closeness of agreement between independent test results and is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true value, often assessed through recovery studies. Both are evaluated within a single day (intra-day) and over several days (inter-day).

Precision: For a method analyzing five GE species, the intra-day and inter-day coefficients of variation (CVs) were all ≤8.6%. researchgate.netmdpi.com Another study reported intra-day and inter-day precision with RSDs of less than 20%. nih.gov

Accuracy: Intra-day recovery values for five GE species were in the range of 97.2–107.3%, and inter-day recoveries ranged from 81.3–107.1%. mdpi.com

Table 4: Precision and Accuracy Data for Glycidyl Ester Analysis

Parameter Value Reference
Intra-day and Inter-day Precision (CV, %) ≤8.6% researchgate.netmdpi.com
Intra-day and Inter-day Precision (RSD, %) <20% nih.gov
Intra-day Accuracy (Recovery, %) 97.2–107.3% mdpi.com

Recovery Studies in Representative Research Matrices

Recovery studies are crucial for assessing the performance of an analytical method in real-world samples. This involves spiking a blank matrix with a known amount of the analyte and measuring the percentage that is recovered by the method.

Matrices: Common matrices for these studies include edible oils (like soybean and olive oil) and various food products with low and high fat content. nih.govmdpi.comtandfonline.com

Recovery Rates: In a study on soybean oil spiked with glycidyl stearate, recovery percentages ranged from 95% to 102%. tandfonline.com For extra-virgin olive oil samples spiked with five GE species, the average recovery ranged from 88.3% to 107.8%. researchgate.netmdpi.com Another comprehensive study on various food matrices reported recoveries for GEs between 98.0% and 113%. nih.govjfda-online.com An LC-MS/MS method found average recoveries of five GEs spiked at various levels to be in the range of 84% to 108%. researchgate.net

Table 5: Recovery of Glycidyl Esters in Different Matrices

Matrix Analyte(s) Recovery (%) Reference
Soybean Oil Glycidyl Stearate 95–102% tandfonline.com
Extra-Virgin Olive Oil Five GE Species 88.3–107.8% researchgate.netmdpi.com
Edible Oil GEs 98.0–113% nih.govjfda-online.com
Virgin Olive Oil Five GEs 84-108% researchgate.net

Role of this compound in Quantitative Analysis of Glycidyl Esters and Related Compounds

This compound, a deuterium-labeled isotopologue of Glycidyl Stearate, serves a critical function as an internal standard in the precise quantification of glycidyl fatty acid esters (GEs) and related compounds in various matrices, particularly in edible oils and processed foods. caymanchem.comjfda-online.com Its use is integral to advanced analytical methodologies, primarily those employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comjfda-online.comtandfonline.com The fundamental principle behind its application is isotope dilution analysis (SIDA), a highly accurate quantification technique. researchgate.net

In isotope dilution, a known quantity of the labeled internal standard (this compound) is added to the sample at the beginning of the analytical procedure. researchgate.net Because this compound is chemically identical to the native analyte (Glycidyl Stearate), it experiences the same physical and chemical effects during sample extraction, cleanup, derivatization, and ionization as the analyte of interest. fediol.eufediol.eu Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The mass spectrometer distinguishes between the analyte and the labeled standard based on their mass-to-charge (m/z) ratio difference, which is created by the five deuterium (B1214612) atoms. jfda-online.comtandfonline.com By measuring the response ratio of the native analyte to the labeled standard, an accurate and precise quantification can be achieved, effectively correcting for matrix effects and variations in sample processing or instrument response. tandfonline.comfediol.eu

The use of stable isotope-labeled standards like this compound is crucial for both indirect and direct analytical approaches for GEs. fediol.euanalis.com.my Indirect methods involve the conversion of GEs into a common derivative, such as 3-monochloropropanediol (3-MCPD) or 3-bromo-1,2-propanediol (B131886) (3-MBPD), before GC-MS analysis. nih.govbcp-instruments.com In these multi-step procedures, this compound helps to monitor and correct for the efficiency of hydrolysis and derivatization reactions. bund.de

Direct methods, which analyze the intact ester molecules, frequently employ LC-MS/MS. jfda-online.comresearchgate.net In a multi-residue method developed for various food matrices, this compound was used as one of seven deuterated GE internal standards to quantify its corresponding native analyte, Glycidyl Stearate. jfda-online.com This approach allows for the simultaneous determination of multiple GEs in a single run, providing a detailed profile of contamination. jfda-online.com The sample preparation for such methods often involves sophisticated cleanup steps, such as solid-phase extraction (SPE) using C18 or silica cartridges, to isolate the analytes from the complex food matrix before LC-MS/MS analysis. jfda-online.comresearchgate.netnih.gov

Research findings have demonstrated the effectiveness of methods utilizing this compound. For instance, an LC-MS/MS method for edible oils incorporating stable isotope dilution with deuterium-labeled analogs, including for Glycidyl Stearate, achieved low detection limits and high accuracy. researchgate.net Similarly, a modified GC/MS method for determining GE levels in camellia oil used this compound as an internal standard, achieving good linearity and precision. tandfonline.com

The following tables summarize the performance of analytical methods that employ this compound and other related labeled standards for the quantification of glycidyl esters.

Table 1: Performance of a Modified GC-MS Method for Glycidyl Ester Analysis in Oil This table summarizes the validation parameters for a method using this compound as an internal standard to quantify glycidyl esters (calculated as glycidol) in edible oil.

ParameterValueNotes
Analyte Glycidyl Esters (as Glycidol)Quantified after conversion from Glycidyl Stearate. tandfonline.com
Internal Standard 3-MPD-d5 (derived from this compound)The peak area ratio of the analyte against the internal standard was used. tandfonline.com
Linearity (r²) >0.998Determined for the Glycidyl Stearate calibration curve. tandfonline.com
Limit of Detection (LOD) S/N ≥ 3Calculated from standard solutions. tandfonline.com
Limit of Quantitation (LOQ) S/N ≥ 10Calculated from standard solutions. tandfonline.com
Instrumentation GC-MSAnalysis of the phenylboronic acid (PBA) derivative. tandfonline.com
Data sourced from a study on Camellia oil analysis. tandfonline.com

Table 2: Performance of a Direct LC-MS/MS Method for Glycidyl Ester Analysis This table details the method detection limits and recovery rates for a direct analysis method using stable isotope dilution for five common glycidyl esters, including Glycidyl Stearate.

AnalyteSample SizeMethod Detection Limit (µg/kg)Spiking Level (mg/kg)Average Recovery (%)
Glycidyl Stearate (C18:0) 10 mg70-1500.184 - 108
184 - 108
1084 - 108
0.5 g1-30.184 - 108
184 - 108
1084 - 108
Glycidyl Palmitate (C16:0) 10 mg70-1500.184 - 108
0.5 g1-31084 - 108
Glycidyl Oleate (C18:1) 10 mg70-1500.184 - 108
0.5 g1-31084 - 108
Glycidyl Linoleate (C18:2) 10 mg70-1500.184 - 108
0.5 g1-31084 - 108
Glycidyl Linolenate (C18:3) 10 mg70-1500.184 - 108
0.5 g1-31084 - 108
Data sourced from a study developing a direct LC-MS/MS method for glycidyl fatty acid esters in food. researchgate.net The method uses deuterium-labeled analogs for each respective analyte as internal standards. researchgate.net

Mechanistic Studies and Pathway Elucidation Using Glycidyl Stearate D5

Investigation of Glycidyl (B131873) Ester Formation Mechanisms through Isotopic Tracing

Glycidyl Stearate-d5 is instrumental in elucidating the formation mechanisms of glycidyl esters (GEs), which are process-induced contaminants found in refined edible oils and fat-containing foods. lgcstandards.com These esters are primarily formed during the high-temperature deodorization step of oil refining. analis.com.myresearchgate.net The use of isotopically labeled standards like this compound allows for precise tracking of the reaction pathways. caymanchem.com

Studies have shown that diacylglycerols (DAGs) and monoacylglycerols (MAGs) are key precursors to GE formation through intramolecular rearrangement at elevated temperatures. nih.gov The general mechanism involves the conversion of these precursors into GEs, a process that can be meticulously followed using labeled compounds. analis.com.my For instance, research using labeled MAG precursors is considered necessary to confirm the formation pathways of GEs and related compounds like 3-monochloropropane-1,2-diol (3-MCPD) esters. acs.org Isotopic tracing with compounds such as this compound helps to differentiate between various proposed formation mechanisms and to quantify the conversion rates, providing a clearer picture of how these contaminants are generated during food processing. food.gov.uk

The application of isotope dilution assays, where a known amount of a labeled internal standard like this compound is added to a sample, is a well-established technique for the accurate quantification of the corresponding unlabeled analyte. This approach is vital for overcoming matrix effects and variations in instrument response, which are common challenges in the analysis of complex food samples. researchgate.net

Elucidation of Degradation and Conversion Pathways of Glycidyl Esters

Understanding the degradation and conversion of glycidyl esters is as critical as understanding their formation. This compound is used as an internal standard in studies that investigate what happens to these esters under various conditions, such as high-temperature heating or digestion. caymanchem.com

Research has demonstrated that GEs can degrade and be converted into other substances. For example, during the deodorization process of palm oil, it has been observed that 3-MCPD esters can be converted into GEs. researchgate.net A study using deuterium-labeled 3-MCPD esters in palm oil showed a decrease in their content over deodorization time, with a corresponding detection of labeled GEs. researchgate.net Conversely, when GE-spiked oil was tested, no conversion to 3-MCPD esters was detected, suggesting a unidirectional conversion under those specific conditions. researchgate.net

Kinetic studies on the degradation of GEs in palm oil and chemical models at high temperatures have shown that the degradation follows pseudo-first-order reactions. nih.gov The activation energy for GE degradation was found to be significantly lower than that for its formation, indicating that degradation occurs more readily. nih.gov These studies suggest that GEs primarily decompose into monoacylglycerol through a ring-opening reaction, followed by hydrolysis to fatty acids and glycerol (B35011). nih.gov The use of labeled standards is crucial in these kinetic models to accurately track the concentration changes of the target compounds over time.

Furthermore, it is known that GEs can be hydrolyzed in the gastrointestinal tract to release free glycidol (B123203), a compound classified as a "possible human carcinogen." researchgate.netnih.govjfda-online.com Isotopic labeling helps in studying the rate and extent of this hydrolysis.

Kinetic Isotope Effects (KIE) in Glycidyl Ester Reactions

While direct studies on the kinetic isotope effects (KIE) specifically involving this compound are not extensively detailed in the provided search results, the principles of KIE are fundamental to mechanistic chemistry and are applicable to reactions involving this compound. A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.

Theoretically, a KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. For reactions involving this compound, a KIE would be expected if the C-D bonds on the glycidyl group are broken or rehybridized in the rate-limiting step of a reaction. For example, in the degradation of GEs, if the cleavage of a C-H bond on the epoxide ring is part of the rate-determining step, substituting hydrogen with deuterium (B1214612) (as in this compound) would slow down the reaction, resulting in a "normal" KIE (kH/kD > 1).

The analysis of KIEs in multi-step steady-state reactions, such as enzyme-catalyzed reactions, can be expressed as a sum of terms for each transition state. nih.gov This approach could be applied to understand the enzymatic hydrolysis of glycidyl esters in biological systems. By comparing the reaction rates of unlabeled Glycidyl Stearate (B1226849) with this compound, researchers could gain insights into the mechanism of enzymatic breakdown and identify the kinetically significant steps.

Isotopic Labeling for Understanding Environmental Fate and Transformation Research

This compound and other isotopically labeled standards are essential for studying the environmental fate and transformation of glycidyl esters. pharmaffiliates.comlarodan.com When these compounds are released into the environment, they can undergo various degradation and transformation processes. Isotope-labeled compounds serve as tracers to monitor these processes in complex environmental matrices like soil and water.

The use of deuterated standards is critical for accurate quantification via isotope dilution mass spectrometry in environmental samples. This is particularly important because environmental samples often contain a multitude of interfering substances that can affect the analytical signal. By using a labeled internal standard that behaves chemically and physically similarly to the analyte of interest, these interferences can be effectively compensated for.

While specific environmental fate studies for this compound were not detailed in the search results, the general application of labeled compounds in environmental research is well-established. Such studies would involve introducing this compound into a model ecosystem and tracking its disappearance and the appearance of its transformation products over time. This would provide crucial data on its persistence, mobility, and potential for bioaccumulation.

Diverse Research Applications and Contextual Contributions of Glycidyl Stearate D5

Reference Material in Food Chemistry Research for Process-Induced Contaminant Analysis

Glycidyl (B131873) Stearate-d5 is extensively used as a reference material and internal standard in food chemistry, particularly for the analysis of process-induced contaminants known as glycidyl esters (GEs). sci-hub.seresearchgate.net GEs, along with 2- and 3-monochloropropanediol (MCPD) esters, are substances that can form in edible oils and fats during high-temperature refining processes, such as deodorization. analis.com.my Due to potential health concerns associated with the hydrolysis of these esters in the body to free glycidol (B123203), a compound classified as a "possible human carcinogen," their monitoring in food products is crucial. jfda-online.com

Research has focused on developing robust analytical methods to accurately quantify these contaminants in complex food matrices like edible oils, infant formula, and fried foods. researchgate.netjfda-online.com Glycidyl Stearate-d5 is indispensable in these methods, whether they are "direct," analyzing the intact ester, or "indirect," involving the conversion of the ester to a derivative before analysis. analis.com.mynih.gov

In direct methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is added to the sample at the beginning of the extraction process. jfda-online.comnih.gov Because it behaves chemically almost identically to the native GEs, any loss of analyte during sample cleanup or variability in the instrument's signal will also affect the deuterated standard. By comparing the signal of the analyte to the known concentration of the internal standard, a highly accurate quantification can be achieved. caymanchem.com Studies have validated its use for the simultaneous quantification of multiple GE congeners in various food products. jfda-online.com

In indirect methods, often employing gas chromatography-mass spectrometry (GC-MS), GEs are converted to a more volatile derivative. tandfonline.com Here too, this compound is used to monitor and correct for the efficiency of the derivatization reaction and subsequent analytical steps. analis.com.my Its use has been central to the validation of official methods for GE analysis, such as those published by the AOCS (American Oil Chemists' Society). sci-hub.se

Table 1: Application of this compound in Food Contaminant Analysis

Research Area Food Matrix Analytical Technique Role of this compound Research Finding Citation
Process Contaminant Analysis Edible Oils (Palm, Camellia) GC-MS, LC-MS/MS Internal Standard Enables accurate quantification of glycidyl esters formed during high-temperature deodorization. sci-hub.sejfda-online.comtandfonline.com
Infant Formula Safety Commercial Infant Formulas LC-MS/MS Internal Standard Used to develop and validate methods for extracting and quantifying GEs and 3-MCPD esters from complex formula matrices to assess exposure risks for infants. researchgate.net researchgate.net

Analytical Standard in Environmental Monitoring and Remediation Studies

While the primary application of this compound is in food safety analysis, its classification as a stable isotope-labeled standard makes it potentially useful for environmental studies. Analytical standards suppliers often categorize such compounds for use in both "food and environmental analysis." uni-hamburg.de The same highly sensitive LC-MS/MS or GC-MS methods used for food matrices could theoretically be adapted to detect and quantify GEs or related lipid compounds in environmental samples, such as industrial wastewater from food processing plants.

However, a review of current scientific literature does not reveal specific research studies where this compound has been explicitly applied to environmental monitoring or remediation contexts. Its utility in this field remains largely theoretical, based on the capabilities of the analytical techniques it supports rather than on documented applications.

Role in Lipidomics and Metabolic Pathway Investigations

The field of lipidomics, which involves the comprehensive study of lipids in biological systems, benefits significantly from the use of stable isotope-labeled standards. This compound serves as a valuable tool in this domain, particularly in clinical and metabolic research. medchemexpress.com Isotopically labeled molecules are described as invaluable for tracing metabolic pathways and understanding how lipids are processed in the body. cymitquimica.com

One product information sheet notes that serum levels of the non-deuterated form, Glycidyl Stearate (B1226849), are found to be lower in patients with prostate cancer compared to those with benign prostatic hyperplasia. caymanchem.com This finding directly links the compound to a specific disease-related metabolic profile. In such studies, a deuterated standard like this compound would be essential for accurately quantifying the endogenous (naturally occurring) compound in complex biological samples like blood serum or tissue extracts. caymanchem.com By providing a precise measurement baseline, it helps researchers confidently identify subtle but significant changes in lipid levels associated with disease states.

Furthermore, its use is cited for in vivo cell experiments and clinical mass spectrometry, highlighting its role in moving from general food analysis to studying the metabolic fate and effects of lipid-related compounds within a biological system. medchemexpress.com

Table 2: Use of this compound in Lipid-Related Biological Research

Research Area Sample Type Analytical Goal Contribution of this compound Implication Citation
Clinical Mass Spectrometry Blood Serum, Tissue Quantification of Endogenous Lipids Serves as an internal standard for accurate measurement of native Glycidyl Stearate. Enables the identification of metabolic markers for diseases like prostate cancer. medchemexpress.comcaymanchem.com

Advancement of Analytical Chemistry Techniques through Deuterated Compound Utilization

The use of deuterated compounds like this compound represents a significant advancement in analytical chemistry, particularly for mass spectrometry-based techniques. The fundamental challenge in quantitative analysis is ensuring that the final measurement accurately reflects the amount of analyte present in the original sample. Losses can occur at every step, from extraction and cleanup to injection into the analytical instrument.

By adding a known amount of this compound—an ideal internal standard—at the earliest stage of sample preparation, analysts can overcome these challenges. caymanchem.com Because the deuterated standard has nearly identical physicochemical properties to the analyte (the non-deuterated Glycidyl Stearate), it experiences the same losses and the same enhancement or suppression of its signal by other molecules in the sample (matrix effects). nih.gov

The mass spectrometer, however, can easily differentiate between the analyte and the standard due to their mass difference. The final quantification is based on the ratio of the analyte's signal to the standard's signal. This ratio remains stable even if a portion of both compounds is lost, leading to highly precise and accurate results that would be difficult to achieve otherwise. caymanchem.com This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative analysis and has been critical in developing reliable direct detection methods for complex analytes like GEs, reducing the reliance on less precise indirect methods that require chemical conversion steps. nih.gov

Q & A

Q. How can researchers synthesize and characterize Glycidyl Stearate-d5 with isotopic fidelity?

Methodological Answer : Synthesis typically involves esterification of deuterated stearic acid (C18:0-d5) with glycidol, using acid catalysts (e.g., sulfuric acid) under anhydrous conditions. Isotopic purity is ensured by using >98% deuterated precursors and verifying via NMR (e.g., absence of proton signals at δ 0.8–1.3 ppm for methyl/methylene groups) and mass spectrometry (e.g., m/z 357.4 for [M+H]+ with a +5 Da shift) . Purification via silica gel chromatography (hexane:ethyl acetate, 9:1) removes unreacted glycidol. Characterization should include FTIR for epoxide ring confirmation (~910 cm⁻¹) and isotopic enrichment analysis via LC-MS/MS .

Q. What are the critical considerations for detecting this compound in lipid matrices using chromatography?

Methodological Answer : Prioritize sorbent selection for sample preparation: Amberlite XAD-7 effectively retains polar glycidyl esters but may underperform for non-polar analogs. For LC-MS/MS, use a C18 column (2.6 µm, 100 Å) with a gradient of acetonitrile/water (0.1% formic acid) to resolve deuterated analogs from non-deuterated contaminants. Quantify via stable isotope dilution analysis (SIDA) using this compound as an internal standard, ensuring baseline separation of isotopic peaks to avoid mass spectral overlap .

Q. How can isotopic purity be validated during synthesis?

Methodological Answer : Validate using high-resolution mass spectrometry (HRMS) to confirm the +5 Da mass shift and isotopic distribution (e.g., 99% deuterium incorporation at C18:0 chain). Cross-check with ¹H NMR to confirm the absence of non-deuterated protons in the stearate moiety. For trace impurities, employ GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization to detect residual glycidol or stearic acid .

Advanced Research Questions

Q. How does this compound behave under varying pH and temperature conditions?

Methodological Answer : Design stability studies by incubating the compound in buffered solutions (pH 4–9) at 25–60°C for 24–72 hours. Monitor degradation via LC-MS/MS, focusing on hydrolysis products (e.g., deuterated stearic acid and glycidol). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life. Note that acidic conditions accelerate epoxide ring opening, while neutral/basic conditions favor ester hydrolysis .

Q. What strategies isolate this compound in complex lipid matrices without co-elution?

Methodological Answer : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to separate glycidyl esters from triglycerides. Optimize elution with methanol:chloroform (4:1) after washing with hexane. For lipid-rich samples, pre-treat with lipase to hydrolyze triglycerides, followed by SPE to isolate intact glycidyl esters. Confirm recovery rates (≥85%) using deuterated internal standards .

Q. How should researchers address contradictory data from GC and LC methods for quantification?

Methodological Answer : Cross-validate methods using certified reference materials (CRMs) or spiked samples. GC may underestimate due to thermal degradation of epoxides; LC-MS/MS is preferred for intact analysis. Perform Bland-Altman plots to assess bias between methods. If discrepancies persist, validate via collaborative trials with ≥3 independent labs .

Q. Does deuterium labeling alter the reactivity of this compound compared to its non-deuterated form?

Methodological Answer : Compare reaction kinetics (e.g., epoxide ring-opening with nucleophiles like amines) using pseudo-first-order rate constants. Deuterium’s isotopic effect (kH/kD ≈ 1.5–2.0) may slow reactions slightly. Use DFT calculations to model electronic effects. Experimental validation via NMR reaction monitoring (e.g., disappearance of epoxide protons) is critical .

Q. How can trace-level quantification (<1 ppb) be achieved in food matrices?

Methodological Answer : Employ SIDA with this compound as the internal standard. Use matrix-matched calibration curves to correct for ion suppression. For ultra-trace detection, enhance sensitivity via atmospheric pressure chemical ionization (APCI) in negative ion mode. Limit of quantification (LOQ) can be improved by preconcentration using dispersive liquid-liquid microextraction (DLLME) .

Q. How do researchers reconcile conflicting findings between their data and prior literature on glycidyl ester toxicity?

Methodological Answer : Conduct meta-analyses of in vitro/in vivo studies, focusing on dose-response relationships and model systems (e.g., HepG2 vs. Caco-2 cells). Use Hill plots to compare EC50 values. If discrepancies arise from matrix effects (e.g., food vs. synthetic matrices), replicate experiments under identical conditions. Discuss mechanistic hypotheses (e.g., ester bioavailability differences) in the context of lipid metabolism pathways .

Q. What documentation standards ensure reproducibility in this compound studies?

Methodological Answer : Adhere to the CRediT (Contributor Roles Taxonomy) framework for experimental details. Report synthesis conditions (catalyst ratio, temperature), chromatographic parameters (column lot, gradient profile), and MS settings (cone voltage, collision energy). Deposit raw data in repositories like Zenodo with DOI links. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.